Cas no 137530-41-7 (ent-Emtricitabine)

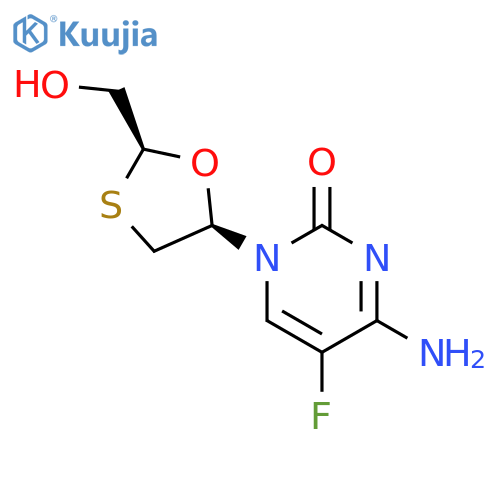

ent-Emtricitabine structure

商品名:ent-Emtricitabine

ent-Emtricitabine 化学的及び物理的性質

名前と識別子

-

- (+)-Emtricitabine

- 4-Amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl ]-2(1H)-pyrimidinone

- ent-EMtricitabine

- (+)-(2S,5R)-5-fluoro-1-< 2-(hydroxymethyl)-1,3-oxathiolan-5-yl> cytosine

- 2',3'-dideoxy-3'-thia-5-fluorocytidine

- 3-ethyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

- 4-amino-5-ethyl-2,4-dihydro-[1,2,4]triazol-3-one

- 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

- 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine

- AC1L8NKC

- CTK1D2626

- NCI60_026357

- NSC674324

- SureCN9366213

- AKOS027256113

- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- (+/-)-cis-1-(2-Hydroxymethyl)-1,3-oxathiolan-5-yl)-5-fluorocytosine

- Emtricitabine, (+)-

- DTXSID701288260

- XQSPYNMVSIKCOC-RITPCOANSA-N

- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-

- Oxathiolan

- (+)-(2S,5R)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine

- EMTRICITABINE ENANTIOMER [WHO-IP]

- 5FC-(+)-beta

- 2',3'-Dideoxy-5-fluoro-3'-thiacytidine

- (+)-2'-deoxy-5-flouro-3'-thiacytidine

- EMRICITABINE IMPURITY D [WHO-IP]

- (+)-(2S,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine

- PSI 5004

- (+/-)-FTC

- Q7279762

- Racivir

- 9PDN1V466A

- 5-FSddC

- 5FC-(+).b.

- 137530-41-7

- (+)-2a(2)-Deoxy-3a(2)-thia-5-fluorocytidine

- 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

- W12863

- Racivir (TM)

- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-

- Emtricitabine Enantiomer

- UNII-9PDN1V466A

- AIDS005680

- 4-Amino-5-fluoro-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

- SCHEMBL267686

- DLS-022

- (+)-2'-Deoxy-3'-thia-5-fluorocytidine

- 4-AMINO-5-FLUORO-1-((2S,5R)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE [WHO-IP]

- (+)-FTC

- CHEMBL89554

- ent-Emtricitabine

-

- インチ: InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1

- InChIKey: XQSPYNMVSIKCOC-RITPCOANSA-N

- ほほえんだ: N=C1NC(N(C=C1F)[C@H]2CS[C@H](O2)CO)=O

計算された属性

- せいみつぶんしりょう: 247.04269053g/mol

- どういたいしつりょう: 247.04269053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

ent-Emtricitabine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E525005-1mg |

ent-Emtricitabine |

137530-41-7 | 1mg |

$ 221.00 | 2023-09-07 | ||

| A2B Chem LLC | AA50973-25mg |

Ent-emtricitabine |

137530-41-7 | As reported | 25mg |

$6553.00 | 2024-04-20 | |

| A2B Chem LLC | AA50973-10mg |

Ent-emtricitabine |

137530-41-7 | As reported | 10mg |

$3239.00 | 2024-04-20 | |

| A2B Chem LLC | AA50973-1mg |

Ent-emtricitabine |

137530-41-7 | As reported | 1mg |

$716.00 | 2024-04-20 | |

| TRC | E525005-25mg |

ent-Emtricitabine |

137530-41-7 | 25mg |

$3818.00 | 2023-05-18 | ||

| TRC | E525005-10mg |

ent-Emtricitabine |

137530-41-7 | 10mg |

$ 1669.00 | 2023-09-07 | ||

| TRC | E525005-2mg |

ent-Emtricitabine |

137530-41-7 | 2mg |

$402.00 | 2023-05-18 | ||

| Chemenu | CM449840-1g |

2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]- |

137530-41-7 | 95%+ | 1g |

$2455 | 2023-02-02 | |

| A2B Chem LLC | AA50973-5mg |

Ent-emtricitabine |

137530-41-7 | As reported | 5mg |

$1932.00 | 2024-04-20 | |

| TRC | E525005-5mg |

ent-Emtricitabine |

137530-41-7 | 5mg |

$973.00 | 2023-05-18 |

ent-Emtricitabine 関連文献

-

Damian E. Yerien,Sergio Bonesi,Al Postigo Org. Biomol. Chem. 2016 14 8398

-

Austin Arias,Peyton E. Windham,Natalie A. Cheyne,William M. Gilliland Analyst 2023 148 5496

-

Ramisetti Nageswara Rao,Kondapalli Santhakumar New J. Chem. 2016 40 8408

-

Anika Shakil,Faye Y. Hern,Chung Liu,Kartik Temburnikar,Pierre Chambon,Neill Liptrott,Tom O. McDonald,Megan Neary,Andrew Owen,Caren Freel Meyers,Steve P. Rannard J. Mater. Chem. B 2022 10 4395

-

Elliott Mwando,Amos Massele,Enoch Sepako,Kwenga Sichilongo Anal. Methods 2017 9 450

137530-41-7 (ent-Emtricitabine) 関連製品

- 134678-17-4(Lamivudine)

- 143491-57-0(Emtricitabine)

- 139757-68-9(4’-Epi Lamivudine)

- 152128-77-3(Emtricitabine S-Oxide (Mixture of Diastereomers))

- 134680-32-3(Lamivudine EP Impurity D)

- 136846-20-3(2’-Epi-Lamivudine)

- 1238210-10-0(Emtricitabine Carboxylic Acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:137530-41-7)ent-Emtricitabine

清らかである:99%

はかる:5g

価格 ($):3026.0